molecular formula C15H26O3 B14486138 3-(4,8-Dimethylnon-7-enyl)-3-methyloxirane-2-carboxylic acid CAS No. 65416-34-4

3-(4,8-Dimethylnon-7-enyl)-3-methyloxirane-2-carboxylic acid

Cat. No.: B14486138
CAS No.: 65416-34-4
M. Wt: 254.36 g/mol
InChI Key: HNKTWOAOIFUVAM-UHFFFAOYSA-N
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Description

3-(4,8-Dimethylnon-7-enyl)-3-methyloxirane-2-carboxylic acid is an organic compound with a complex structure that includes an oxirane ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,8-Dimethylnon-7-enyl)-3-methyloxirane-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the oxirane ring through an epoxidation reaction, followed by the introduction of the carboxylic acid group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and advanced purification techniques. These methods ensure consistent quality and cost-effectiveness, making the compound accessible for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(4,8-Dimethylnon-7-enyl)-3-methyloxirane-2-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the oxirane ring or the carboxylic acid group, leading to different products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as solvent choice and temperature, play a significant role in determining the outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-(4,8-Dimethylnon-7-enyl)-3-methyloxirane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(4,8-Dimethylnon-7-enyl)-3-methyloxirane-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxirane ring can participate in nucleophilic attacks, leading to the formation of covalent bonds with target molecules. This interaction can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,8-Dimethylnon-7-enyl)-3-methyloxirane-2-carboxylic acid stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.

Properties

CAS No.

65416-34-4

Molecular Formula

C15H26O3

Molecular Weight

254.36 g/mol

IUPAC Name

3-(4,8-dimethylnon-7-enyl)-3-methyloxirane-2-carboxylic acid

InChI

InChI=1S/C15H26O3/c1-11(2)7-5-8-12(3)9-6-10-15(4)13(18-15)14(16)17/h7,12-13H,5-6,8-10H2,1-4H3,(H,16,17)

InChI Key

HNKTWOAOIFUVAM-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC1(C(O1)C(=O)O)C)CCC=C(C)C

Origin of Product

United States

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